molecular formula C13H17NO3 B11752992 Ethyl 3-methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylate

Ethyl 3-methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylate

Cat. No.: B11752992
M. Wt: 235.28 g/mol
InChI Key: GLMOJNNIXMOAAR-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylate is a bicyclic organic compound featuring a seven-membered cycloheptane ring fused with a pyrrole moiety. The structure includes an ester group (ethyl carboxylate) at position 1, a methyl substituent at position 3, and a ketone (oxo) group at position 2.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

ethyl 3-methyl-4-oxo-5,6,7,8-tetrahydro-2H-cyclohepta[c]pyrrole-1-carboxylate

InChI

InChI=1S/C13H17NO3/c1-3-17-13(16)12-9-6-4-5-7-10(15)11(9)8(2)14-12/h14H,3-7H2,1-2H3

InChI Key

GLMOJNNIXMOAAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2CCCCC(=O)C2=C(N1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of a suitable precursor, such as a substituted cycloheptanone, with an appropriate amine under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the fused ring system.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. The choice of solvents, temperature, and reaction time are critical factors that influence the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Re:

Biological Activity

Ethyl 3-methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H15N1O3
  • Molecular Weight : 235.27 g/mol
  • CAS Number : 110775-03-6

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Antiproliferative Effects : Studies have shown that derivatives of cyclohepta[c]pyrrole compounds display antiproliferative activity against several human tumor cell lines. The observed GI50 values range from nanomolar to micromolar concentrations .
  • Mechanism of Action : The mechanism by which this compound exerts its antiproliferative effects may be linked to its ability to interfere with cellular signaling pathways involved in cell growth and survival. Specific pathways affected include those related to apoptosis and cell cycle regulation.
  • Inhibition of Enzyme Activity : Certain studies suggest that the compound may inhibit specific enzymes that are crucial for tumor growth and metastasis. This inhibition can lead to reduced tumor progression in vitro and in vivo models.

Case Study 1: Antiproliferative Activity

In a study examining the effects of various cyclohepta[c]pyrrole derivatives on cancer cell lines, it was found that this compound demonstrated significant cytotoxicity against A549 (lung cancer) and MCF7 (breast cancer) cell lines with IC50 values of 15 μM and 20 μM respectively .

Case Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the biological activity of this compound. It was found that treatment with ethyl 3-methyl-4-oxo resulted in increased levels of pro-apoptotic factors and decreased expression of anti-apoptotic proteins in treated cancer cells. This shift in protein expression suggests a potential mechanism for the observed antiproliferative effects .

Data Table: Biological Activity Summary

Biological Activity Cell Line Tested IC50 Value (μM) Mechanism
AntiproliferativeA549 (Lung Cancer)15Induction of apoptosis
AntiproliferativeMCF7 (Breast Cancer)20Modulation of cell cycle proteins
Enzyme InhibitionVarious TumorsNot specifiedInhibition of tumor-promoting enzymes

Scientific Research Applications

Synthesis Techniques

Common methods for synthesizing Ethyl 3-methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylate include:

  • Cyclization reactions : These are crucial for forming the bicyclic structure.
  • Hydrolysis : This step often helps in activating certain functional groups.
  • Decarboxylation : This reaction can modify the compound to enhance its efficacy.

Pharmacological Potential

Preliminary studies have indicated that this compound exhibits various biological activities that make it a subject of interest in pharmacology. Notable potential activities include:

  • Antimicrobial properties : Its derivatives have shown effectiveness against various bacterial and fungal pathogens.
  • Antitumor activity : Research has suggested that certain derivatives could inhibit tumor growth.

Case Studies

Several studies have explored the compound's biological activities:

  • Antimicrobial Activity : A study evaluated several derivatives of pyrrole compounds for their antimicrobial properties. The results indicated significant zones of inhibition against bacterial strains .
  • Antitumor Research : Another research effort focused on synthesizing derivatives of this compound and assessing their cytotoxicity against cancer cell lines. The findings suggested potential use in cancer therapy .

Drug Development

The unique structural features of this compound make it a promising candidate for drug development:

  • Lead Compound : Its derivatives can serve as lead compounds in the development of new pharmaceuticals targeting specific diseases.
  • Structure Activity Relationship (SAR) Studies : Understanding how structural modifications affect biological activity can guide the design of more effective drugs.

Formulation Research

Research continues into the specific applications of this compound in drug formulation. Its ability to interact with various biological targets makes it an attractive candidate for developing novel therapeutic agents .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural comparison with analogs

Compound Name Core Structure Substituents Key Functional Groups
Ethyl 3-methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylate (Target) Cyclohepta[c]pyrrole 1-COOEt, 3-CH₃, 4-O Ester, ketone, methyl
Ethyl 1-(2,5-dimethoxybenzyl)-8-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate (22) Cyclohepta[b]pyrrole 1-(2,5-dimethoxybenzyl), 2-COOEt, 8-O Ester, ketone, methoxybenzyl
Ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate (2-1/2-2) Pyrrolo[3,2-c]pyridine 2-O, 5-COOEt Ester, ketone
6–(2–Hydroxy–4–methoxyphenyl)–1–methyl–2–oxo–4–perfluoroethyl–1,2–dihydropyridine–3–carbonitrile (4l) Dihydropyridine 3-CN, 4-C₂F₅, 6-(2-hydroxy-4-methoxyphenyl) Cyano, perfluoroethyl, phenol

Key Observations :

  • Ring Systems : The target compound’s seven-membered cycloheptapyrrole ring provides greater conformational flexibility compared to the six-membered dihydropyridine in 4l or the bicyclic pyrrolopyridine in 2-1/2-2 . This influences solubility and steric interactions.
  • Substituent Effects: The 3-methyl and 4-oxo groups in the target compound enhance lipophilicity compared to the polar cyano and perfluoroethyl groups in 4l .

Key Observations :

  • Multi-step syntheses involving cyclization, hydrogenation, and chromatography are common for such bicyclic systems .
  • Isomer separation (e.g., 2-1 and 2-2 ) highlights the stereochemical complexity of fused pyrrolidine/piperidine systems .
Spectroscopic and Physical Properties

Table 3: Spectroscopic data comparison

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (ν, cm⁻¹) Melting Point (°C)
Target Compound Expected: δ 4.1–4.3 (COOEt), 1.2–1.4 (CH₃) ~172 (COOEt), ~210 (C=O) ~1730 (C=O ester), ~1700 (ketone) N/A
Compound 2-1/2-2 δ 4.12 (q, COOEt), 1.24 (t, CH₂CH₃) 172.5 (COOEt), 155.8 (C=O) Not reported N/A
Compound 4l Not reported Not reported 1639 (C=O), 2235 (CN) 208–209

Key Observations :

  • Ester carbonyls in 2-1/2-2 (δ 172.5 ppm in ¹³C NMR) align with typical values for ethyl carboxylates .
  • The ketone in 4l (IR: 1639 cm⁻¹) suggests weaker conjugation compared to ester carbonyls .
Crystallographic and Computational Analysis
  • Software Use : Structures of analogs (e.g., 22 ) were likely resolved using SHELX or WinGX , standard tools for small-molecule crystallography.
  • Hydrogen Bonding : The target’s 4-oxo group may participate in hydrogen bonding akin to Etter’s graph-set analysis, influencing crystal packing .

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this cyclohepta[c]pyrrole derivative typically involves multi-step procedures, including cyclization and functionalization steps. Key considerations include:

  • Cyclization : Utilize precursors like ethyl 3-methyl-1H-pyrrole-2-carboxylate (a common intermediate in pyrrole chemistry) and cycloheptanone derivatives. Reaction conditions (e.g., acid catalysis, temperature) must be optimized to avoid side reactions such as over-oxidation or ring-opening .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while halogenated solvents (e.g., DCM) improve cyclization efficiency .
  • Yield Optimization : Pilot studies suggest yields range from 40–60% under standard conditions. Adjusting stoichiometry (e.g., 1.2–1.5 equiv of coupling agents) and using dehydrating agents (e.g., molecular sieves) can improve yields by 10–15% .

Q. How can structural characterization of this compound resolve discrepancies in spectral data (e.g., NMR, MS)?

Methodological Answer: Discrepancies often arise from tautomerism or dynamic ring conformations. To address this:

  • NMR Analysis : Use high-field NMR (≥400 MHz) in deuterated DMSO or CDCl3 to resolve overlapping signals. 2D NMR (e.g., HSQC, HMBC) confirms connectivity between the pyrrole ring and cycloheptane moiety .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can distinguish between molecular ion peaks and fragmentation products. For example, the [M+H]+ peak at m/z 278.1292 (calculated) confirms the molecular formula C13H17NO3 .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry or stereochemistry, particularly for the hexahydrocyclohepta ring system .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and guide functionalization strategies?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) provide insights into:

  • Electrophilic Substitution : The pyrrole ring’s electron-rich nature directs substitutions to the α-positions. Substituent effects (e.g., methyl groups at C3) alter charge distribution, favoring regioselective modifications .
  • Ring Strain Analysis : The cyclohepta[c]pyrrole system exhibits moderate ring strain (≈15 kcal/mol), influencing its stability under acidic or thermal conditions .
  • Docking Studies : Predict binding affinities to biological targets (e.g., kinases) by modeling interactions with active-site residues. This guides synthesis of analogs with enhanced bioactivity .

Q. What strategies mitigate contradictions in biological activity data across in vitro and in vivo studies?

Methodological Answer: Discrepancies may stem from metabolic instability or off-target effects. Mitigation approaches include:

  • Metabolic Profiling : Use liver microsomes or hepatocytes to identify major metabolites (e.g., ester hydrolysis products). Stabilize the ester group via fluorination or bulky substituents .
  • Pharmacokinetic Optimization : Adjust logP values (target ≈2–3) through substituent modifications (e.g., trifluoromethyl groups improve membrane permeability) .
  • Target Engagement Assays : Employ techniques like CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells, reducing false positives from in vitro assays .

Q. How can reaction kinetics elucidate mechanistic pathways in the compound’s synthesis?

Methodological Answer:

  • Rate Studies : Monitor intermediates via in situ IR or HPLC to identify rate-limiting steps (e.g., cyclization vs. esterification). For example, cyclization exhibits first-order kinetics with an activation energy of ≈25 kcal/mol .
  • Isotopic Labeling : Use 13C-labeled precursors to track carbon migration during ring formation. This confirms whether cyclization proceeds via a [1,5]-hydride shift or radical pathway .
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu) to accelerate key steps. For instance, Pd(OAc)2 reduces cyclization time by 30% under microwave irradiation .

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